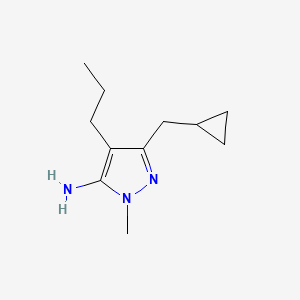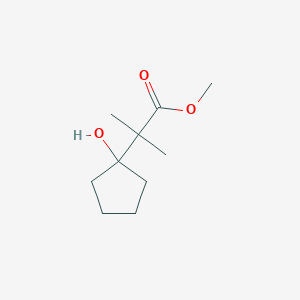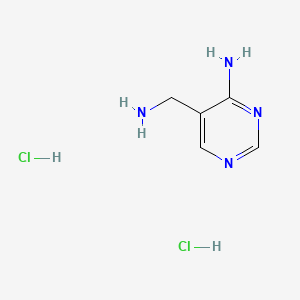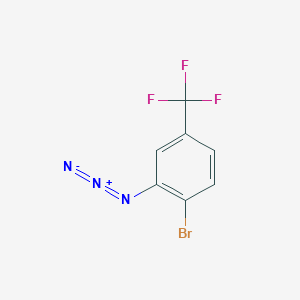
2-(Aminomethyl)-3-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-methylpentan-1-ol is an organic compound with a molecular formula of C7H15NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a 3-methylpentan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-methylpentanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . This reaction typically occurs under mild conditions, making it an efficient and practical method for producing the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon or nickel catalysts, can enhance the reaction rate and selectivity. Additionally, the process may be scaled up by employing large-scale reactors and optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-methylpentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-methylpentanal, 3-methylpentanoic acid
Reduction: 2-(Aminomethyl)-3-methylpentane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(Aminomethyl)-3-methylpentan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)-3-methylpentan-1-ol can be compared with other similar compounds, such as:
2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic structure, leading to different chemical properties and applications.
3-methylpentan-1-amine:
2-(Aminomethyl)-3-methylbutan-1-ol: This compound has a similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of an aminomethyl group and a hydroxyl group on a branched carbon chain, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H17NO |
|---|---|
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(2)7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
WBHVSOMGZMDOHJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)


![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)



